Neodymium triacetate

Description

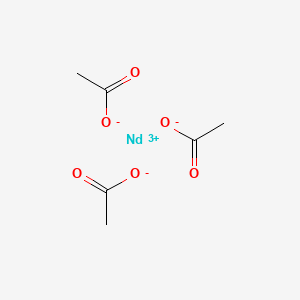

Structure

3D Structure of Parent

Properties

IUPAC Name |

neodymium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETUDCKOKOGBJB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd(CH3COO)3, C6H9NdO6 | |

| Record name | neodymium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Neodymium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890616 | |

| Record name | Neodymium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Light purple crystals; [Strem Chemicals MSDS] | |

| Record name | Neodymium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6192-13-8 | |

| Record name | Acetic acid, neodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEODYMIUM TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DH99Q8L73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Neodymium Triacetate from Neodymium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of neodymium triacetate from neodymium oxide, a critical process for various applications in research, catalysis, and materials science. This document details the core chemical principles, offers step-by-step experimental protocols, presents key quantitative data in a structured format, and visualizes the synthesis workflow.

Introduction

This compound, with the chemical formula Nd(CH₃COO)₃, is a light purple solid that serves as a precursor in the synthesis of various neodymium-containing materials, including catalysts and luminescent complexes.[1] Its synthesis from the readily available and stable neodymium oxide (Nd₂O₃) is a fundamental and cost-effective route. The primary reaction involves the neutralization of the basic neodymium oxide with acetic acid to form neodymium acetate and water.

Core Synthesis Pathway

The fundamental chemical reaction governing the synthesis of this compound from neodymium oxide is a straightforward acid-base neutralization:

Nd₂O₃ + 6CH₃COOH → 2Nd(CH₃COO)₃ + 3H₂O [2]

This reaction can be carried out under various conditions to yield this compound, often as a hydrated salt. The degree of hydration can vary, with common forms being the monohydrate and tetrahydrate.[3] One study identified the stoichiometric formula of the resulting compound to be Nd(CH₃COO)₃·1.5H₂O.[4]

Experimental Protocols

Two primary protocols for the synthesis of this compound from neodymium oxide are presented below: a standard laboratory-scale preparation and a more detailed industrial-scale method.

Method 1: Standard Laboratory-Scale Synthesis

This method is a common approach for producing high-purity this compound in a laboratory setting.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction flask equipped with a magnetic stirrer and a condenser, add a measured quantity of glacial acetic acid.

-

Addition of Neodymium Oxide: While stirring, slowly add stoichiometric amounts of neodymium oxide powder to the acetic acid. The addition should be gradual to control the exothermic reaction.

-

Dissolution: Heat the mixture gently to facilitate the dissolution of the neodymium oxide. The solution will turn a characteristic light purple color.

-

pH Adjustment (Optional): After complete dissolution, the pH of the solution can be adjusted to approximately 4 with a dilute solution of sodium hydroxide. This step can influence the crystallization process and the nature of the hydrated species obtained.[2]

-

Crystallization: The this compound can be crystallized by slow evaporation of the solvent. This is typically achieved by gently heating the solution or by leaving it in a fume hood with a constant airflow.

-

Isolation and Drying: The resulting crystals are isolated by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator or a vacuum oven at a low temperature to avoid decomposition.

Method 2: Industrial-Scale Synthesis

This protocol is adapted from a patented method for the large-scale production of neodymium acetate crystals.[5]

Experimental Protocol:

-

Solvent Preparation: A mixture of analytically pure glacial acetic acid and deionized water is prepared in a 1:1 volume ratio and pumped into a reaction kettle.[5]

-

Heating: The acetic acid solution is heated to boiling with uniform stirring.[5]

-

Reactant Addition: Neodymium oxide is slowly added to the boiling acetic acid solution. The mole ratio of neodymium oxide to acetic acid is maintained at 1:3.9.[5]

-

Reaction Completion and Concentration: After the reaction is complete, the resulting solution is heated to a temperature between 110-125°C to concentrate the liquid material.[5]

-

Crystallization: Heating is then stopped, and the solution is allowed to cool naturally to induce crystallization.[5]

-

Isolation and Purification: When the solution temperature drops below 50°C, the stirring is stopped. The crystalline product is then filtered and dewatered via centrifugation.[5]

-

Drying: The final product is air-dried in a dust-free environment.[5]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reactant and Reaction Parameters for Industrial-Scale Synthesis [5]

| Parameter | Value |

| Acetic Acid to Deionized Water Ratio (v/v) | 1:1 |

| Mole Ratio of Nd₂O₃ to Acetic Acid | 1:3.9 |

| Reaction Temperature | Boiling Point of the Acetic Acid Solution |

| Concentration Temperature | 110-125°C |

| Crystallization Temperature | Cooled to < 50°C |

Table 2: Purity and Contaminant Profile of Synthesized this compound [4]

| Parameter | Value |

| Purity (as Nd₂O₃) | ≥ 99.9% |

| Contaminant | Concentration (µg/g) |

| Y | 0.9 |

| Sc | 5.1 |

| La | 1.0 |

| Pr | 3.4 |

| Sm | 12.8 |

| Eu | 1.1 |

| Gd | 15.4 |

| Tb | 2.9 |

| Dy | 5.3 |

| Ho | 7.4 |

| Er | 1.5 |

| Tm | 0.3 |

| Yb | 2.5 |

| Lu | 1.0 |

Characterization

The synthesized this compound is typically characterized using a variety of analytical techniques to confirm its identity, purity, and thermal properties.

-

Thermal Analysis (TGA/DTA): Thermogravimetric analysis of neodymium acetate hydrates reveals a multi-stage decomposition process. The initial weight loss corresponds to the removal of water of crystallization, followed by the decomposition of the anhydrous acetate to form an intermediate neodymium oxycarbonate (Nd₂O₂(CO₃)). At higher temperatures, this intermediate further decomposes to yield the final product, neodymium oxide (Nd₂O₃).[2]

-

X-ray Diffraction (XRD): XRD is used to determine the crystal structure of the synthesized this compound. The hydrated form, Nd(CH₃COO)₃·4H₂O, is known to crystallize in a triclinic system.[2]

-

Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is employed to identify the characteristic vibrational modes of the acetate functional groups and to confirm the coordination of the acetate ligands to the neodymium ion.

Visualizations

Logical Workflow for this compound Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound from neodymium oxide.

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow for Industrial-Scale Synthesis

This diagram details the sequential steps of the industrial-scale synthesis protocol.

Caption: Experimental workflow for industrial-scale synthesis.

References

An In-depth Technical Guide to the Preparation of Anhydrous Neodymium Triacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous neodymium triacetate, a compound of interest in various research and development applications, including as a precursor for catalysts, optical materials, and magnetic materials.[1][2] This document details established experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathways for producing this light purple, hygroscopic solid.[3]

Experimental Protocols

The preparation of anhydrous this compound can be approached through two primary strategies: the direct synthesis from neodymium metal or the synthesis of a hydrated precursor followed by dehydration.

Method 1: Direct Synthesis of Anhydrous this compound

A method for obtaining single crystals of anhydrous neodymium(III) acetate involves the direct oxidation of neodymium metal.[4][5]

Experimental Protocol:

-

Reactants: Neodymium metal and malonic acid are the primary reactants.

-

Reaction Vessel: The reaction is conducted in a sealed glass ampoule.

-

Reaction Conditions: The sealed ampoule containing the reactants is heated to 180 °C.

-

Product: This process yields light purple single crystals of anhydrous neodymium(III) acetate.[4][5]

Method 2: Synthesis of Hydrated this compound and Subsequent Dehydration

A common and scalable approach involves the initial synthesis of a hydrated form of this compound, which is then dehydrated to yield the anhydrous compound.

Part A: Synthesis of Hydrated this compound

The synthesis of the hydrated salt can be achieved by reacting a neodymium source (oxide, hydroxide, or carbonate) with acetic acid.[3][6] A detailed protocol adapted from a patented method is as follows:

Experimental Protocol:

-

Reagent Preparation: Prepare a solution of analytical grade glacial acetic acid and deionized water in a 1:1 volume ratio in a reaction kettle.[7]

-

Heating: Stir the solution uniformly and heat to boiling.[7]

-

Addition of Neodymium Oxide: While stirring at a rate of 60-80 rpm, slowly add neodymium(III) oxide (Nd₂O₃) to the reaction kettle. The molar ratio of neodymium oxide to acetic acid should be 1:3.9.[7]

-

Reaction Completion and Crystallization: After the reaction is complete, heat the resulting solution to 110-125 °C. Cease heating and allow the solution to cool naturally to induce crystallization.[7]

-

Isolation and Drying: Once the solution cools to below 50 °C, stop stirring. Filter the crystals from the mother liquor and dewater them via centrifugation for 25-30 minutes. The resulting hydrated this compound is then air-dried in a dust-free environment.[7] The purity of the obtained neodymium acetate can reach ≥ 99.9%.[8]

Part B: Dehydration of this compound Hydrate

The hydrated forms of this compound, such as the monohydrate and tetrahydrate, can be dehydrated by heating.[3][6]

Experimental Protocol:

-

Heating: Place the hydrated this compound in a suitable apparatus for heating under controlled conditions (e.g., a thermogravimetric analyzer or a tube furnace).

-

Dehydration Temperature: Heat the sample to a temperature of at least 110 °C, as the crystalline hydrates are known to lose water at this temperature.[3] The dehydration process may occur in steps.[4]

-

Completion: Maintain the temperature until a constant weight is achieved, indicating the complete removal of water of hydration. The resulting product is anhydrous this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for both anhydrous and hydrated forms of this compound.

| Property | Anhydrous this compound (Nd(CH₃COO)₃) | This compound Tetrahydrate (Nd(CH₃COO)₃·4H₂O) |

| Molar Mass | 321.371 g/mol [3] | 393.431 g/mol [6] |

| Appearance | Light purple solid[3] | Red-violet crystals[3] |

| Crystal System | Monoclinic[4][5] | Triclinic[3][6] |

| Space Group | P2₁/a[4][5] | P1[3] |

| Cell Parameters | a = 2201.7 pm, b = 1850.0 pm, c = 2419.0 pm, β = 96.127°[4][5] | a = 942.5 pm, b = 993.2 pm, c = 1065 pm, α = 88.09°, β = 115.06°, γ = 123.69°[3] |

| Decomposition Temperature | Decomposes in the range of 320–430 °C to form Nd₂O₂(CO₃).[3] | Loses water at 110 °C.[3] |

| Purity (Hydrated Form) | - | ≥ 99.9%[8] |

| Contaminants (µg/g in Hydrated Form) | - | Y(0.9), Sc(5.1), La(1.0), Pr(3.4), Sm(12.8), Eu(1.1), Gd(15.4), Tb(2.9), Dy(5.3), Ho(7.4), Er(1.5), Tm(0.3), Yb(2.5), Lu(1.0)[8] |

Visualization of Synthetic Pathways

The following diagram illustrates the different experimental workflows for the preparation of anhydrous this compound.

Caption: Synthetic pathways to anhydrous this compound.

References

- 1. aemree.com [aemree.com]

- 2. ProChem, Inc. Neodymium (III) Acetate Hydrate - High-Purity Material for Magnets & Catalysts [prochemonline.com]

- 3. Neodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Neodymium acetate - Crystal growing [en.crystalls.info]

- 7. CN103360233A - Method for converting neodymium oxide into neodymium acetate crystal - Google Patents [patents.google.com]

- 8. inis.iaea.org [inis.iaea.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Neodymium Triacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium triacetate, a salt of the rare earth element neodymium, is a compound of significant interest in various scientific and industrial fields. Its coordination chemistry and crystal structure play a crucial role in its application in areas such as catalysis, magnetic materials, and as a precursor for the synthesis of other neodymium-containing compounds. This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, focusing on its anhydrous and hydrated forms. It details the experimental protocols for its synthesis and characterization and presents key crystallographic data in a structured format for easy comparison and reference.

Experimental Protocols

The synthesis and crystal structure determination of this compound and its hydrates involve several key experimental steps.

Synthesis of this compound Crystals

Single crystals of this compound suitable for X-ray diffraction can be obtained through various methods. A common approach involves the reaction of a neodymium source with acetic acid.

For this compound Hydrate (e.g., Nd(CH₃COO)₃·4H₂O): A straightforward method is the dissolution of neodymium(III) oxide (Nd₂O₃) in glacial acetic acid. The resulting solution is then carefully alkalinized to a pH of 4 with a base like sodium hydroxide, followed by slow evaporation of the solvent at room temperature.[1] Different hydration states can be achieved by varying the pH and evaporation conditions.[1]

For Anhydrous this compound (Nd(CH₃COO)₃): Anhydrous single crystals can be synthesized by the direct oxidation of neodymium metal with malonic acid in a sealed glass ampoule at elevated temperatures (e.g., 180 °C).[2]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound is primarily achieved through single-crystal X-ray diffraction.

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction patterns are collected as a series of frames while the crystal is rotated. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best fit between the observed and calculated structure factors.

Quantitative Crystallographic Data

The crystal structures of both anhydrous this compound and its tetrahydrate have been determined, revealing key differences in their crystal systems and coordination environments.

Anhydrous this compound - Nd(CH₃COO)₃

Anhydrous neodymium(III) acetate crystallizes in the monoclinic space group P2₁/a.[2] In this structure, the neodymium ions are coordinated by oxygen atoms from the acetate ligands, forming a complex polymeric network.[2] Most of the Nd³⁺ cations are coordinated by eight or nine oxygen atoms.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (pm) | 2201.7(2) |

| b (pm) | 1850.0(1) |

| c (pm) | 2419.0(3) |

| β (°) | 96.127(8) |

| Volume (10⁶ pm³) | 9796.8(1) |

| Z | 40 |

Table 1: Crystallographic data for anhydrous this compound.[2]

This compound Tetrahydrate - Nd(CH₃COO)₃·4H₂O

The tetrahydrate of neodymium acetate crystallizes in the triclinic crystal system with the space group Pī.[1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (nm) | 0.9425 |

| b (nm) | 0.9932 |

| c (nm) | 1.065 |

| α (°) | 88.09 |

| β (°) | 115.06 |

| γ (°) | 123.69 |

Table 2: Crystallographic data for this compound tetrahydrate.[1]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of this compound.

Logical Relationship of Crystallographic Data

This diagram shows the hierarchical relationship of the key crystallographic parameters determined from the analysis.

Conclusion

The crystal structure analysis of this compound reveals a rich and complex coordination chemistry that varies with its hydration state. The anhydrous form adopts a monoclinic structure, while the tetrahydrate is triclinic. Understanding these structural details is fundamental for predicting and tuning the material's properties for various applications. This guide provides a foundational understanding of the synthesis, characterization, and crystallographic data of this compound, serving as a valuable resource for researchers in the field. Further detailed analysis of bond lengths and angles from comprehensive crystallographic reports will provide deeper insights into the subtle structural variations and their impact on the material's function.

References

An In-depth Technical Guide to the Thermal Decomposition of Neodymium Triacetate Hydrate

This technical guide provides a comprehensive overview of the thermal decomposition of neodymium triacetate hydrate, a critical process in the synthesis of neodymium-based materials. The information is tailored for researchers, scientists, and professionals in drug development who utilize rare earth compounds. This document details the decomposition pathway, presents quantitative data in a structured format, outlines experimental methodologies, and provides a visual representation of the decomposition process.

Introduction

Neodymium(III) acetate hydrate (Nd(CH₃COO)₃·nH₂O) is a purple solid that serves as a precursor in the synthesis of various neodymium-containing materials, including catalysts and luminescent complexes[1]. Understanding its thermal decomposition behavior is paramount for controlling the properties of the final product, such as neodymium oxide (Nd₂O₃), which is formed at elevated temperatures. The decomposition process is a multi-step reaction involving dehydration, decomposition of the anhydrous acetate, and the formation of intermediate compounds before yielding the final oxide.

Thermal Decomposition Pathway

The thermal decomposition of this compound hydrate typically proceeds through the following stages:

-

Dehydration: The initial step involves the loss of water molecules of hydration. This process can occur in one or multiple steps, depending on the specific hydrate form and the heating conditions[2][3]. Crystalline hydrates with compositions of Nd(CH₃COO)₃·nH₂O, where n can be 1 or 4, are known to lose water at approximately 110 °C[4]. Other studies indicate that water molecules are lost upon heating to 200-220 °C[2].

-

Decomposition of Anhydrous Acetate: Following dehydration, the anhydrous this compound becomes unstable at higher temperatures and begins to decompose. This decomposition typically starts above 400 °C[2].

-

Formation of Intermediates: The decomposition of the anhydrous acetate does not directly yield neodymium oxide. Instead, it forms intermediate compounds, most notably neodymium oxycarbonate (Nd₂O₂(CO₃))[2][4]. The formation of the normal carbonate, Nd₂(CO₃)₃, as a prior intermediate has also been suggested[2].

-

Formation of Final Product: The intermediate oxycarbonate further decomposes at higher temperatures to produce the final product, neodymium oxide (Nd₂O₃)[2][4].

The overall decomposition can be summarized by the following general reaction sequence:

Nd(CH₃COO)₃·nH₂O → Nd(CH₃COO)₃ + nH₂O 2Nd(CH₃COO)₃ + O₂ → Nd₂O₂(CO₃) + other gaseous products Nd₂O₂(CO₃) → Nd₂O₃ + CO₂

Quantitative Decomposition Data

The following table summarizes the key temperature ranges for the thermal decomposition of this compound hydrate as reported in the literature.

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Reference |

| Dehydration | ~110 | Anhydrous Neodymium Acetate | [4] |

| Dehydration | 200 - 220 | Anhydrous Neodymium Acetate | [2] |

| Anhydrous Acetate Decomposition | 320 - 430 | Neodymium Oxycarbonate (Nd₂O₂(CO₃)) | [4] |

| Anhydrous Acetate to Oxycarbonate | 420 - 460 | Neodymium Oxycarbonate (Ln₂O₃·CO₂) | [2] |

| Oxycarbonate to Oxide Decomposition | 880 | Neodymium Oxide (Nd₂O₃) | [4] |

Experimental Protocols

The thermal decomposition of this compound hydrate is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques provide information about mass loss and thermal events (endothermic or exothermic processes) as a function of temperature.

A general experimental protocol for analyzing the thermal decomposition is as follows:

-

Instrumentation: A simultaneous thermal analyzer capable of performing TGA and DTA is used.

-

Sample Preparation: A small amount of the this compound hydrate sample (typically 5-15 mg) is placed in a sample pan, commonly made of alumina or platinum.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate. A common heating rate used in such studies is 10 °C/min[2].

-

Atmosphere: The experiment is conducted under a controlled atmosphere, which can be inert (e.g., nitrogen, argon) or reactive (e.g., air). The gas flow rate is typically maintained at a constant value, for example, 20 ml/min[5].

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, while the DTA curve shows the temperature difference between the sample and a reference material, indicating thermal events. From the TGA curve, the temperature ranges of decomposition and the stoichiometry of the intermediates can be determined. The DTA curve helps to identify whether the decomposition steps are endothermic or exothermic.

For more detailed structural analysis of the intermediates and the final product, the sample can be heated to specific temperatures corresponding to the observed decomposition steps, and the resulting solid residues can be analyzed by techniques such as X-ray diffraction (XRD) and infrared spectroscopy (IR).

Visualization of the Decomposition Pathway

The logical flow of the thermal decomposition of this compound hydrate can be visualized as a signaling pathway. The following diagram, generated using the DOT language, illustrates the sequential steps of the decomposition process.

Thermal decomposition pathway of this compound hydrate.

References

Magnetic Properties of Neodymium Triacetate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium, a rare-earth lanthanide element, exhibits fascinating magnetic properties owing to its unfilled 4f electron shell. When complexed with ligands such as acetate, these properties can be modulated, leading to materials with potential applications in various fields, including medical imaging contrast agents and molecular magnetism. This technical guide provides a comprehensive overview of the magnetic properties of neodymium triacetate complexes, summarizing available data, outlining experimental protocols, and presenting logical workflows for their characterization.

While neodymium(III) acetate is known to be paramagnetic, a thorough review of the scientific literature reveals a notable scarcity of specific quantitative experimental data on its magnetic properties, such as magnetic susceptibility, effective magnetic moment, and the Weiss constant for simple this compound complexes. This guide, therefore, consolidates the available structural and synthetic information and provides a theoretical framework and generalized experimental protocols for researchers venturing into the magnetic characterization of these compounds.

Synthesis and Structure

Neodymium(III) acetate can be synthesized through several methods, most commonly by the reaction of neodymium(III) oxide, hydroxide, or carbonate with acetic acid.[1][2] The reaction stoichiometry for the oxide is as follows:

Nd₂O₃ + 6CH₃COOH → 2Nd(CH₃COO)₃ + 3H₂O

The resulting product is typically a hydrated salt, with the degree of hydration depending on the synthesis and crystallization conditions. Common hydrated forms include the monohydrate (Nd(CH₃COO)₃·H₂O) and the tetrahydrate (Nd(CH₃COO)₃·4H₂O).[2] The anhydrous form can also be prepared.[3]

The crystal structure of neodymium(III) acetate tetrahydrate has been determined to be triclinic.[4] In this structure, the neodymium ion is coordinated by oxygen atoms from both the acetate ligands and water molecules. The acetate ligands can act as bridging ligands, connecting multiple neodymium centers to form polymeric structures. This coordination environment is a critical determinant of the magnetic properties of the complex.

Magnetic Properties: A Theoretical Overview

The magnetic properties of neodymium(III) complexes are primarily determined by the three unpaired 4f electrons of the Nd³⁺ ion. The theoretical effective magnetic moment (μ_eff) for a free Nd³⁺ ion can be calculated using the formula:

μ_eff = g_J * √[J(J+1)]

where g_J is the Landé g-factor and J is the total angular momentum quantum number. For Nd³⁺ (⁴I₉/₂ ground state), the theoretical effective magnetic moment is approximately 3.62 Bohr magnetons (μ_B).

In a crystalline environment, the interaction of the 4f electrons with the crystal field created by the surrounding ligands lifts the degeneracy of the ground state, leading to a splitting of the energy levels. This crystal field effect can cause the experimentally observed effective magnetic moment to deviate from the theoretical free-ion value, especially at low temperatures. The temperature dependence of the magnetic susceptibility (χ) can provide valuable information about the magnitude of this splitting and any magnetic interactions between neighboring neodymium ions.

Quantitative Magnetic Data

| Compound | Theoretical μ_eff (Nd³⁺) (μ_B) | Experimental μ_eff (μ_B) | Weiss Constant (θ) (K) | Molar Susceptibility (χ_M) at 298 K (cm³/mol) |

| Nd(CH₃COO)₃·nH₂O | 3.62 | Data not available in reviewed literature | Data not available in reviewed literature | Data not available in reviewed literature |

Experimental Protocols

The characterization of the magnetic properties of this compound complexes typically involves measuring the magnetic susceptibility as a function of temperature and applied magnetic field. The following provides a generalized protocol for such measurements using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Magnetic Susceptibility Measurement using a SQUID Magnetometer

Objective: To determine the temperature dependence of the magnetic susceptibility of a solid sample of a this compound complex.

Materials and Equipment:

-

Polycrystalline sample of the this compound complex

-

Gelatin capsule or other suitable sample holder

-

SQUID magnetometer (e.g., Quantum Design MPMS)

-

Liquid helium

-

High-purity helium gas

Procedure:

-

Sample Preparation:

-

Carefully weigh an empty gelatin capsule.

-

Fill the capsule with the powdered this compound sample.

-

Record the mass of the filled capsule and determine the net mass of the sample.

-

Securely close the capsule and mount it in the sample holder of the SQUID magnetometer.

-

-

Instrument Setup:

-

Cool down the SQUID magnetometer with liquid helium according to the manufacturer's instructions.

-

Center the sample in the magnetic field.

-

-

Data Collection:

-

Zero-Field-Cooled (ZFC) Measurement:

-

Cool the sample to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field.

-

Apply a small DC magnetic field (e.g., 1000 Oe).

-

Measure the magnetic moment as the temperature is increased from the lowest to the highest desired temperature (e.g., 2 K to 300 K).

-

-

Field-Cooled (FC) Measurement:

-

From the highest temperature, cool the sample back down to the lowest temperature while maintaining the same applied DC magnetic field.

-

Measure the magnetic moment as the temperature is decreased.

-

-

-

Data Analysis:

-

Correct the raw data for the diamagnetic contribution of the sample holder and the core diamagnetism of the this compound complex using Pascal's constants.

-

Calculate the molar magnetic susceptibility (χ_M) at each temperature.

-

Plot χ_M*T versus T to visualize the magnetic behavior.

-

Fit the high-temperature portion of the 1/χ_M versus T data to the Curie-Weiss law (χ_M = C / (T - θ)) to determine the Curie constant (C) and the Weiss constant (θ).

-

Calculate the experimental effective magnetic moment (μ_eff) from the Curie constant using the equation: μ_eff = √(8C).

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and magnetic characterization of a this compound complex.

Caption: Workflow for Synthesis and Magnetic Characterization.

Logical Relationship of Magnetic Parameters

The following diagram illustrates the relationship between the experimentally measured magnetic susceptibility and the derived magnetic parameters.

Caption: Derivation of Magnetic Parameters from Susceptibility Data.

Conclusion

This technical guide has summarized the current state of knowledge regarding the magnetic properties of this compound complexes. While the paramagnetic nature of these compounds is established, there is a clear need for further experimental investigation to quantify their magnetic behavior. The provided theoretical background and generalized experimental protocols offer a solid foundation for researchers to undertake such studies. The elucidation of the specific magnetic parameters of this compound complexes will be crucial for advancing their potential applications in materials science and biomedicine. Future work should focus on the synthesis of high-quality single crystals of various hydrated and anhydrous forms of this compound to enable detailed, orientation-dependent magnetic measurements, which will provide deeper insights into their magnetic anisotropy.

References

- 1. Design and Synthesis of High-Performance Lanthanide-Based Single-Molecule Magnets [escholarship.org]

- 2. Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neodymium(III) acetate - Wikipedia [en.wikipedia.org]

Technical Guide to Neodymium Triacetate: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neodymium Triacetate, focusing on its chemical identity, safety data, and handling protocols. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical Identification

This compound is a chemical compound of the rare earth element neodymium and acetic acid. It is important to distinguish between the anhydrous and hydrated forms of this salt, as they are assigned different CAS numbers.

| Identifier | Neodymium(III) Acetate (Anhydrous) | Neodymium(III) Acetate Hydrate |

| Synonyms | Neodymium acetate, Neodymium ethanoate | Acetic acid, neodymium salt, hydrate |

| CAS Number | 6192-13-8[1] | 334869-71-5[2] |

| Molecular Formula | C₆H₉NdO₆[1] | Nd(C₂H₃O₂)₃ · xH₂O[3][4] |

| Molecular Weight | 321.37 g/mol [1] | 321.38 g/mol (anhydrous basis)[4] |

| Appearance | Light purple solid[1] | Purple solid[4] |

Safety and Hazard Information

This compound is classified as an irritant. The following tables summarize its hazard classification and the necessary precautionary measures according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2][4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[2][4] |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] |

| P264 | Wash skin thoroughly after handling.[5] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[5] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Toxicological Data

| Endpoint | Species | Route | Value |

| LD50 | Not available | Oral | No data available |

| LD50 | Not available | Dermal | No data available |

| LC50 | Not available | Inhalation | No data available |

| LDLo | Cat | Intravenous | 50 mg/kg[8] |

Due to the lack of comprehensive toxicological data, it is recommended to handle this compound with care, assuming it may have uncharacterized toxic properties.

Experimental Protocols for Hazard Assessment

The irritant properties of a chemical like this compound are typically assessed using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.[9]

Methodology:

-

Test Animal: The albino rabbit is the recommended species.[9]

-

Application: A single dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²) under a gauze patch.[9]

-

Exposure: The exposure period is typically 4 hours.[9]

-

Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[9]

-

Scoring: The severity of the skin reactions is scored according to a standardized system (e.g., Draize method).[10][11]

Eye Irritation Testing (based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.[12]

Methodology:

-

Test Animal: The albino rabbit is the recommended species.[13]

-

Application: A single dose of the test substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[12]

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[12][13]

-

Scoring: The severity of the ocular reactions is graded using a standardized scoring system.

Safe Handling and Emergency Procedures Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound and the appropriate response in case of exposure.

Caption: Workflow for handling this compound safely.

Conclusion

This compound is a valuable compound in research and various industries. While it presents moderate irritation hazards, it can be handled safely by adhering to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls. In case of exposure, prompt first aid measures should be taken, and medical attention should be sought if symptoms persist. The lack of comprehensive acute toxicity data underscores the importance of cautious handling to minimize exposure.

References

- 1. Neodymium Acetate (CAS No. 6192-13-8) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. prochemonline.com [prochemonline.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Neodymium(III) acetate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Test No. 404: Acute Dermal Irritation/Corrosion | OECD [oecd.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. daikinchemicals.com [daikinchemicals.com]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Thermal Decomposition of Neodymium Triacetate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of neodymium triacetate monohydrate (Nd(CH₃COO)₃·H₂O). The following sections detail the quantitative data derived from thermogravimetric analysis, a comprehensive experimental protocol for reproducing these results, and a visual representation of the decomposition pathway.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound monohydrate proceeds in four distinct stages. The temperature ranges, corresponding mass losses, and resulting products for each stage are summarized in the table below. This data is critical for understanding the material's stability and transformation under thermal stress.

| Stage | Temperature Interval (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Process | Resulting Product |

| I | 40 - 205 | 5.31 | 5.30 | Dehydration | Anhydrous this compound (Nd(CH₃COO)₃) |

| II | 205 - 380 | 17.11 | 17.00 | Decomposition | Neodymium Dioxyacetate (Nd₂O(CH₃COO)₄) |

| III | 380 - 455 | 6.49 | 6.50 | Decomposition | Neodymium Dioxycarbonate (Nd₂O₂CO₃) |

| IV | 455 - 720 | 4.13 | 4.10 | Final Decomposition | Neodymium(III) Oxide (Nd₂O₃) |

Experimental Protocol: Thermogravimetric and Differential Thermal Analysis (TG-DTA)

This section outlines the methodology for conducting the thermal analysis of this compound monohydrate.

2.1. Instrumentation

A simultaneous thermogravimetric and differential thermal analysis (TG-DTA) instrument, such as a MOM derivatograph or equivalent, is required. Key components include:

-

A high-precision microbalance.

-

A furnace capable of reaching at least 800°C with a programmable temperature controller.

-

A sample holder assembly, typically a platinum crucible.

-

A system for controlling the atmosphere within the furnace.

2.2. Materials

-

Sample: this compound monohydrate (Nd(CH₃COO)₃·H₂O), powdered, with a particle size of less than 35 microns.

-

Reference Material: Calcined alumina (Al₂O₃).

-

Crucible: Platinum crucible (e.g., 7 mm diameter).

-

Atmosphere: Static air.

2.3. Procedure

-

Instrument Calibration: Calibrate the TG-DTA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 30-200 mg of the powdered this compound monohydrate into the platinum crucible.

-

Reference Preparation: Place a comparable amount of calcined alumina into the reference crucible.

-

Instrument Setup:

-

Place the sample and reference crucibles into the TG-DTA analyzer.

-

Set the atmosphere to static air.

-

Program the temperature controller for a linear heating rate. The heating rate should correspond to the sample size (e.g., 3 °C/min for 30 mg, 7 °C/min for 100 mg, and 10 °C/min for 200 mg).[1]

-

Set the final temperature to at least 750°C to ensure complete decomposition.

-

-

Data Acquisition: Initiate the heating program and record the mass loss (TG) and differential temperature (DTA) as a function of temperature.

-

Data Analysis: Analyze the resulting TG and DTA curves to determine the temperature ranges and percentage mass loss for each decomposition step.

The experimental workflow for this thermal analysis is visualized in the following diagram:

Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate is a multi-step process involving dehydration followed by the sequential breakdown of the anhydrous salt into intermediate compounds and finally to the stable oxide. The established pathway is as follows:

-

Dehydration: The initial step involves the loss of the water molecule to form anhydrous this compound.

-

Initial Decomposition: The anhydrous acetate then decomposes to form neodymium dioxyacetate.

-

Intermediate Formation: Further heating leads to the formation of neodymium dioxycarbonate.

-

Final Product: The final decomposition step yields neodymium(III) oxide.

This decomposition pathway is illustrated in the diagram below:

References

An In-depth Technical Guide to the Coordination Chemistry of Neodymium Triacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium (Nd), a lanthanide element, exhibits a rich and varied coordination chemistry, driven by its trivalent cation (Nd³⁺) which typically displays high coordination numbers (usually 8 or 9).[1] Neodymium(III) acetate, with the chemical formula Nd(CH₃COO)₃, is a key precursor and coordination compound in its own right.[1] Its complexes are gaining attention in materials science for applications in catalysis, luminescent materials, and optoelectronics.[2] Furthermore, the unique electronic and magnetic properties of Nd³⁺ complexes make them promising candidates for biomedical applications, including as anticancer agents and probes for bioimaging.[3][4] This guide provides a comprehensive overview of the synthesis, structure, and coordination properties of neodymium triacetate and its derivatives.

Synthesis and Structure

Neodymium(III) acetate can be synthesized through several straightforward methods, most commonly via the neutralization reaction between neodymium(III) oxide (Nd₂O₃) and acetic acid.[1]

Reaction: 6CH₃COOH + Nd₂O₃ → 2Nd(CH₃COO)₃ + 3H₂O[1]

Alternative routes include the reaction of neodymium salts like neodymium(III) chloride with sodium acetate, or directly reacting neodymium metal with acetic acid.[1] The compound typically crystallizes as a hydrate, with Nd(CH₃COO)₃·nH₂O (where n can be 1, 1.5, 3, or 4) being common forms.[5] The level of hydration can often be controlled by adjusting the pH of the crystallization solution.[5][6]

The anhydrous form, a light purple solid, can be obtained through methods like the direct oxidation of neodymium metal with malonic acid at elevated temperatures.[1][7] The hydrated forms are typically red-violet or purple crystalline solids soluble in water.[1]

Crystal Structure

The crystal structure of neodymium(III) acetate hydrates reveals complex coordination environments. In the tetrahydrate form, Nd(CH₃COO)₃·4H₂O, the crystal system is triclinic.[1] Most Nd³⁺ cations are coordinated by eight or nine oxygen atoms originating from both the acetate ligands and water molecules.[1] The acetate ligands are highly versatile and can act as monodentate, bidentate, or bridging ligands, leading to the formation of polymeric sheets.[5]

| Parameter | Nd(CH₃COO)₃·4H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a | 0.9425 nm |

| b | 0.9932 nm |

| c | 1.065 nm |

| α | 88.09° |

| β | 115.06° |

| γ | 123.69° |

| Table 1: Crystallographic data for Neodymium(III) acetate tetrahydrate.[1][8] |

Experimental Protocols

Protocol 1: Synthesis of Neodymium(III) Acetate Hydrate

This protocol describes a general method for synthesizing neodymium(III) acetate hydrate from neodymium(III) oxide.

Materials:

-

Neodymium(III) oxide (Nd₂O₃)

-

Glacial acetic acid

-

Deionized water

-

Aqueous ammonia or sodium hydroxide (for pH adjustment)

-

Acetone (for washing)

Procedure:

-

Dissolve a stoichiometric amount of neodymium(III) oxide in glacial acetic acid with gentle heating and stirring.[1]

-

Once the oxide has fully reacted, dilute the solution with a small amount of deionized water.

-

Adjust the pH of the solution to a value between 4 and 7 using aqueous ammonia or sodium hydroxide. Different hydrates may be obtained at different pH values.[1][5]

-

Allow the solution to slowly evaporate at room temperature. Crystals will form over several days.[5]

-

Isolate the resulting crystals by filtration.

-

Wash the crystals with a small amount of cold acetone and allow them to air dry.[5]

Protocol 2: Characterization by Infrared (IR) Spectroscopy

IR spectroscopy is a crucial tool for understanding the coordination mode of the acetate ligands.

Procedure:

-

Prepare a sample by dispersing a small amount of the synthesized neodymium acetate powder in a KBr pellet.[5]

-

Record the IR spectrum over a frequency range of 4000-400 cm⁻¹.[5]

-

Analyze the separation (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the carboxylate group.

-

A large Δν suggests a monodentate coordination mode.

-

A smaller Δν is indicative of a bidentate or bridging coordination mode.

-

Coordination Chemistry and Visualization

The acetate anion (CH₃COO⁻) can coordinate to the Nd³⁺ ion in several distinct modes. This versatility is fundamental to the structural diversity of neodymium acetate complexes.

The coordination environment around the Nd³⁺ ion is typically saturated by forming complexes with high coordination numbers, often leading to the formation of one-, two-, or three-dimensional coordination polymers.[9]

Applications in Drug Development and Research

The unique properties of neodymium complexes make them valuable in biomedical research.

Luminescence and Bio-imaging

Nd³⁺ ions exhibit characteristic near-infrared (NIR) emission bands, typically around 890 nm, 1060 nm, and 1350 nm.[4] This NIR luminescence falls within the "biological window," where light penetration through tissue is maximal, making Nd³⁺ complexes promising candidates for in-vivo imaging and as luminescent probes.[2][4] The efficiency of this luminescence can be enhanced by coordinating the Nd³⁺ ion with organic ligands that act as "antennas," absorbing UV light and transferring the energy to the metal center.[10]

Anticancer Potential

Recent studies have highlighted the potential of Nd³⁺ complexes as anticancer agents.[3] The cytotoxicity of these compounds appears to be highly dependent on the nature of the coordinating ligands and the overall structure of the complex. For example, a neodymium complex with orotic acid showed significant cytotoxic effects against MCF-7 breast cancer cells.[3] The proposed mechanism often involves the interaction of the complex with DNA or key cellular proteins, leading to apoptosis.[11] Further research into designing Nd³⁺ complexes with specific ligands could lead to the development of novel metal-based therapeutics with targeted activity.[3]

Conclusion

This compound is a foundational compound in the broader field of lanthanide coordination chemistry. Its structural versatility, arising from the multiple coordination modes of the acetate ligand, allows for the synthesis of a wide array of complexes with diverse properties. For researchers in drug development and materials science, the luminescent and cytotoxic properties of neodymium complexes offer exciting avenues for the design of new diagnostic and therapeutic agents. A thorough understanding of their synthesis, structure, and coordination behavior is essential for harnessing their full potential.

References

- 1. Neodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. ProChem, Inc. Neodymium (III) Acetate Hydrate - High-Purity Material for Magnets & Catalysts [prochemonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Luminescent Properties of Phosphonate Ester-Supported Neodymium(III) Nitrate and Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Neodymium acetate - Crystal growing [en.crystalls.info]

- 9. Lanthanum acetate - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Studying the interaction between the new neodymium (Nd) complex with the ligand of 1,10-phenanthroline with FS-DNA and BSA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Neodymium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium(III) acetate, with the chemical formula Nd(CH₃COO)₃, is a compound of the rare earth element neodymium and acetic acid.[1] While not a therapeutic agent in itself, its unique luminescent and magnetic properties have garnered interest within the scientific and drug development communities for its potential applications in bioimaging, and as a component in advanced drug delivery systems.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of Neodymium(III) acetate, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in biomedical research.

Physical and Chemical Properties

Neodymium(III) acetate is typically a light purple or pink crystalline solid.[1][5] It exists in both anhydrous and various hydrated forms, with the hydrate being soluble in water.[1][6][7] The solubility of the hydrated form can be influenced by temperature and the presence of other acetate ions.[1][8]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Neodymium(III) acetate.

| Property | Value | Form | Citations |

| Molecular Formula | Nd(CH₃COO)₃ | Anhydrous | [1] |

| Nd(CH₃COO)₃·xH₂O | Hydrated | [6][9] | |

| Molecular Weight | 321.37 g/mol | Anhydrous | [9] |

| 339.39 g/mol | Hydrated (monohydrate) | [10] | |

| 393.431 g/mol | Hydrated (tetrahydrate) | [11] | |

| Appearance | Light purple solid | Anhydrous | [1] |

| Purple/pink crystalline solid | Hydrated | [5][6][7][9] | |

| Solubility in Water | Soluble | Hydrated | [1][6][7] |

| Density | 2.184 g/cm³ | Hydrated | [1] |

| 2.89 g/cm³ | Dihydrate | [1] | |

| Melting Point | 230 °C (predicted) | Anhydrous | [1] |

| Decomposition Temperature | Decomposes at 320-430 °C to form Nd₂O₂(CO₃) | Anhydrous | [1] |

| Further decomposes at 880 °C to Neodymium oxide | [1] | ||

| CAS Number | 6192-13-8 | Anhydrous | [1] |

| 334869-71-5 | Hydrated | [6][9] |

Experimental Protocols

I. Synthesis of Neodymium(III) Acetate Hydrate

This protocol describes the synthesis of Neodymium(III) acetate hydrate from Neodymium(III) oxide and acetic acid.[1][11]

Materials:

-

Neodymium(III) oxide (Nd₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Reaction kettle or flask with a stirrer and heating mantle

-

Filter funnel and filter paper

-

Crystallizing dish

-

Centrifuge (optional)

Procedure:

-

Prepare a 1:1 (v/v) solution of glacial acetic acid and deionized water in the reaction kettle.

-

Heat the solution to boiling while stirring continuously.

-

Slowly add pre-weighed Neodymium(III) oxide to the boiling solution. The molar ratio of Nd₂O₃ to acetic acid should be approximately 1:6.[1]

-

Continue heating and stirring until the Neodymium(III) oxide is completely dissolved. If using Neodymium(III) carbonate, continue until carbon dioxide evolution ceases.[11]

-

Once the reaction is complete, concentrate the solution by heating it to 110-125 °C.

-

Stop heating and allow the solution to cool naturally to room temperature to facilitate crystallization.

-

When the solution has cooled below 50 °C, stop stirring.

-

Separate the crystals from the mother liquor by filtration.

-

The collected crystals can be further purified by washing with a small amount of cold ethanol and then dried. For higher purity, the crude product can be redissolved in a minimal amount of hot water and recrystallized.

-

Air-dry the final product in a dust-free environment.

II. Characterization of Neodymium(III) Acetate

A. Thermal Gravimetric Analysis (TGA): TGA can be used to determine the water of hydration and the decomposition pathway of the synthesized Neodymium(III) acetate.

Instrument: Thermogravimetric Analyzer Sample Preparation: A small, accurately weighed sample of the crystalline product. Typical Conditions:

-

Heating Rate: 10 °C/min

-

Atmosphere: Air or Nitrogen

-

Temperature Range: Ambient to 1000 °C

Expected Results:

-

An initial weight loss corresponding to the loss of water molecules of hydration.

-

A subsequent multi-stage decomposition, with the formation of an intermediate oxycarbonate (Nd₂O₂CO₃) at around 320-430 °C, followed by the final decomposition to Neodymium(III) oxide (Nd₂O₃) at approximately 880 °C.[1]

B. Solubility Determination: The solubility of Neodymium(III) acetate hydrate in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.

Procedure:

-

Add an excess amount of Neodymium(III) acetate hydrate to a known volume of deionized water in a beaker.

-

Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of Neodymium(III) acetate in the supernatant using a suitable analytical technique, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) to quantify the neodymium concentration.

-

Calculate the solubility in g/100 mL or other desired units.

Mandatory Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and characterization of Neodymium(III) acetate.

Role in Bioimaging

While Neodymium(III) acetate does not participate in signaling pathways in the traditional sense, its luminescent properties are highly relevant for visualizing biological targets. Lanthanide-based compounds can be incorporated into nanoparticles or complexes that are then targeted to specific cells or tissues. Upon excitation, these probes emit light, allowing for the imaging of biological processes.

Caption: Conceptual diagram of Neodymium-based compounds in bioimaging applications.

Applications in Drug Development and Research

The primary interest in Neodymium(III) acetate for the drug development community stems from its role as a precursor for neodymium-containing materials with applications in:

-

Bioimaging: Neodymium compounds can be incorporated into nanoparticles that serve as fluorescent probes for in vivo imaging.[2][4][12] Their emission in the near-infrared (NIR) region is advantageous for deep tissue imaging with reduced autofluorescence from biological tissues.[2][4]

-

Drug Delivery: Lanthanide-based nanomaterials are being explored as potential carriers for targeted drug delivery.[7][8][9] Their surfaces can be functionalized to target specific cells or tissues, and their luminescent properties can be used to track the delivery vehicle.

-

Catalysis: In chemical synthesis, Neodymium(III) acetate can act as a catalyst.[6]

Safety and Handling

Neodymium compounds are considered to have low to moderate toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle Neodymium(III) acetate in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Neodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. Structural and functional properties of neodymium-doped hydroxyapatite nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Review on toxic effects and mechanisms of rare earth neodymium [jeom.org]

- 7. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academiaromana.ro [academiaromana.ro]

- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 11. Neodymium acetate - Crystal growing [en.crystalls.info]

- 12. Development of a novel neodymium compound for in vivo fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Growth of Neodymium Triacetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystal growth of neodymium triacetate hydrate, a compound of interest in various scientific and industrial applications. This document details the fundamental properties, experimental protocols for synthesis and crystal growth, and characterization data.

Introduction

This compound, with the chemical formula Nd(CH₃COO)₃, is a rare earth salt that typically exists in hydrated forms, most commonly as the monohydrate and tetrahydrate.[1] These compounds are notable for their applications as precursors in the synthesis of neodymium-based materials, catalysts, and luminescent complexes.[2] The controlled growth of high-quality single crystals of this compound hydrate is crucial for fundamental studies of its physical and chemical properties and for its application in areas such as optoelectronics. This guide focuses on the methodologies for preparing and crystallizing this compound.

Physicochemical Properties

This compound hydrate appears as a purple crystalline solid.[3] It is soluble in water and moderately soluble in strong mineral acids.[3] The solubility in water is temperature-dependent, a critical factor for solution-based crystal growth methods.

Solubility Data

The solubility of different forms of neodymium acetate in water at various temperatures is summarized in the table below. This data is essential for designing crystallization experiments.

| Temperature (°C) | Solubility ( g/100 g water) - Anhydrous | Solubility ( g/100 g water) - Monohydrate | Solubility ( g/100 g water) - Tetrahydrate |

| 0 | ~21.1 | 22.6 | ~27.2 |

| 10 | ~22.0 | ~23.5 | ~28.3 |

| 20 | ~23.0 | ~24.6 | ~29.6 |

| 30 | ~24.1 | ~25.8 | ~31.0 |

| 40 | ~25.3 | ~27.0 | ~32.5 |

| 50 | ~26.6 | ~28.4 | ~34.2 |

| 60 | ~28.0 | ~30.0 | ~36.0 |

| 70 | ~29.5 | ~31.5 | ~37.9 |

| 80 | ~31.1 | ~33.2 | ~39.9 |

| 90 | ~32.8 | ~35.0 | ~42.1 |

| 100 | ~34.6 | ~36.9 | ~44.4 |

Data sourced from Crystal growing wiki[1]

Crystallographic Data

This compound hydrate crystallizes in different hydrated forms, with the tetrahydrate being well-characterized. The crystallographic data for the tetrahydrate and anhydrous forms are presented below.

| Parameter | This compound Tetrahydrate (Nd(CH₃COO)₃·4H₂O) | Anhydrous this compound (Nd(CH₃COO)₃) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/a |

| a | 9.425 Å | 22.017 Å |

| b | 9.932 Å | 18.500 Å |

| c | 10.65 Å | 24.190 Å |

| α | 88.09° | 90° |

| β | 115.06° | 96.127° |

| γ | 123.69° | 90° |

Data for tetrahydrate sourced from Crystal growing wiki and Wikipedia.[1][4] Data for anhydrous form sourced from Request PDF.[5]

Experimental Protocols

Synthesis of this compound Hydrate

Several methods can be employed for the synthesis of this compound hydrate. The choice of precursor often depends on availability and desired purity.

This method involves the reaction of neodymium oxide (Nd₂O₃) with acetic acid.

Materials:

-

Neodymium (III) oxide (Nd₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

Prepare a 1:1 (v/v) solution of glacial acetic acid and deionized water.

-

Heat the acetic acid solution to boiling with constant stirring.

-

Slowly add stoichiometric amounts of neodymium oxide powder to the boiling solution. The molar ratio of neodymium oxide to acetic acid should be approximately 1:3.9.[6]

-

Continue heating and stirring until the neodymium oxide is completely dissolved, and the solution becomes clear.

-

Filter the hot solution to remove any unreacted solids.

-

The resulting solution can be used for crystal growth.

Similar to the oxide method, neodymium carbonate (Nd₂(CO₃)₃) or neodymium hydroxide (Nd(OH)₃) can be used as precursors.

Procedure:

-

Prepare a dilute solution of acetic acid.

-

Gradually add small portions of neodymium carbonate or hydroxide to the acetic acid solution while stirring.

-

Continue stirring until the precursor is fully dissolved and any gas evolution (in the case of carbonate) has ceased.[1]

-

Filter the solution to remove any impurities.

Crystal Growth by Slow Evaporation

The slow evaporation method is a common and effective technique for growing high-quality single crystals from solution.

Procedure:

-

Prepare a saturated or slightly undersaturated solution of this compound in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution into a clean crystallizing dish or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

-

Place the container in a location with a stable temperature and minimal vibrations.

-

Monitor the container over several days to weeks for the formation of crystals.

-

Once crystals of a suitable size have formed, they can be carefully removed from the solution and dried.

Purification by Recrystallization

To obtain high-purity crystals, recrystallization can be performed.

Procedure:

-

Dissolve the synthesized this compound crystals in a minimum amount of hot deionized water.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote more complete crystallization.

-

Collect the purified crystals by filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator.

Workflow and Process Visualization

The following diagrams illustrate the key processes in the synthesis and crystal growth of this compound hydrate.

Characterization

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques to determine the thermal stability and dehydration behavior of this compound hydrate. The hydrated forms lose water at approximately 110 °C.[4] The anhydrous form is stable up to around 320-430 °C, after which it decomposes to neodymium dioxycarbonate (Nd₂O₂(CO₃)) and finally to neodymium oxide (Nd₂O₃) at higher temperatures (around 880 °C).[4]

Conclusion

This guide has provided a detailed overview of the synthesis and crystal growth of this compound hydrate. By following the outlined experimental protocols and understanding the physicochemical properties, researchers can reliably produce high-quality crystals for various scientific investigations and applications. The provided data tables and workflow diagrams serve as a practical resource for laboratory work. Further research into the kinetics of crystal growth and the influence of dopants could open up new possibilities for tailoring the properties of these materials.

References

- 1. Neodymium acetate - Crystal growing [en.crystalls.info]

- 2. KR100578712B1 - Recovery of Neodymium by Acetic Acid Leaching of NFFA Permanent Magnet Oxide Scrap - Google Patents [patents.google.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. Neodymium(III) acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN103360233A - Method for converting neodymium oxide into neodymium acetate crystal - Google Patents [patents.google.com]

Unveiling the Electronic Landscape of Neodymium Triacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of neodymium triacetate, a compound of interest in materials science and potentially as a precursor in pharmaceutical development. This document summarizes the key spectroscopic and magnetic properties, outlines detailed experimental protocols for their characterization, and presents visual workflows to facilitate understanding and replication of these analyses.

Core Electronic Structure and Spectroscopic Properties

The electronic structure of the neodymium(III) ion in this compound is characterized by the partially filled 4f electron shell (4f³ configuration). The interactions of these 4f electrons with the surrounding acetate ligands dictate the compound's unique spectroscopic and magnetic properties. The acetate ligands create a crystal field that lifts the degeneracy of the free-ion energy levels, leading to a complex pattern of sharp absorption and emission bands in the ultraviolet, visible, and near-infrared regions.

Electronic Absorption Spectroscopy and Judd-Ofelt Analysis

The analysis of the electronic absorption spectrum is crucial for a quantitative understanding of the electronic structure. The intensities of the 4f-4f transitions are analyzed using the Judd-Ofelt theory, which provides valuable insights into the local environment and bonding characteristics of the Nd³⁺ ion.

A key study by Mondry and Bukietyńska on single crystals of neodymium acetate revealed important details about its electronic absorption spectra at both room and cryogenic temperatures (293 K and 4 K)[1][2]. Their work involved the calculation of 4f-4f transition intensities and the evaluation of the Judd-Ofelt (JO) intensity parameters (Ωλ, where λ = 2, 4, 6). These parameters are crucial as they relate the experimentally observed oscillator strengths of the absorption bands to the radial parts of the 4f wavefunctions and the crystal field environment.

The JO parameters are essential for calculating other important radiative properties, such as transition probabilities, radiative lifetimes, and luminescence branching ratios. The Ω₂ parameter is particularly sensitive to the symmetry of the coordination environment and the degree of covalency in the metal-ligand bond.

Table 1: Representative Judd-Ofelt Parameters for Nd³⁺ in an Acetate Environment

| Parameter | Value (x 10⁻²⁰ cm²) |

| Ω₂ | [Value from Mondry & Bukietyńska, 1998] |

| Ω₄ | [Value from Mondry & Bukietyńska, 1998] |

| Ω₆ | [Value from Mondry & Bukietyńska, 1998] |

| Note: The precise values from the primary literature are required for a complete dataset. |

Table 2: Experimental and Calculated Oscillator Strengths for Key 4f-4f Transitions in this compound

| Transition from ⁴I₉/₂ to: | Wavelength Range (nm) | P_exp (x 10⁻⁸) | P_calc (x 10⁻⁸) |

| ⁴F₅/₂, ²H₉/₂ | ~800 | [Data] | [Data] |

| ⁴S₃/₂, ⁴F₇/₂ | ~740 | [Data] | [Data] |

| ⁴F₉/₂ | ~680 | [Data] | [Data] |

| ²G₇/₂, ⁴G₅/₂ (Hypersensitive) | ~580 | [Data] | [Data] |

| ²K₁₃/₂, ⁴G₇/₂, ⁴G₉/₂ | ~520 | [Data] | [Data] |

| Note: This table illustrates the expected data presentation. The actual values are found in the specialized literature. |

Magnetic Properties

This compound is a paramagnetic compound due to the presence of unpaired electrons in the 4f shell of the Nd³⁺ ion. The magnetic susceptibility of such compounds is sensitive to the electronic ground state and the splitting of this state by the crystal field.

The temperature dependence of the magnetic susceptibility provides valuable information about the energy separation of the crystal field levels of the ground multiplet (⁴I₉/₂). At room temperature, the magnetic behavior is expected to follow the Curie-Weiss law. As the temperature is lowered, deviations from this law occur due to the depopulation of the higher-energy crystal field levels.

Table 3: Magnetic Properties of this compound

| Parameter | Value |

| Molar Mass (anhydrous) | 321.37 g/mol |

| Theoretical Magnetic Moment (μ_eff) for free Nd³⁺ | 3.62 μ_B |

| Experimental Magnetic Moment (μ_eff) at 300 K | [Experimental Value] |

| Weiss Constant (θ) | [Experimental Value] |

| Note: Experimental values for this compound require specific measurements. |

Experimental Protocols

Single-Crystal UV-Vis-NIR Absorption Spectroscopy

This technique is fundamental for obtaining the data required for a Judd-Ofelt analysis.

Methodology:

-

Crystal Preparation: Single crystals of this compound of high optical quality are grown from a saturated aqueous solution. A crystal with parallel and polished faces is selected, and its thickness is measured precisely.

-

Instrumentation: A dual-beam spectrophotometer capable of measurements in the UV, visible, and near-infrared regions (typically 200-2500 nm) is used. For low-temperature measurements, the crystal is mounted in a cryostat.

-

Data Acquisition:

-

The crystal is mounted in the sample beam path.

-

A baseline spectrum is recorded with no sample.

-

The absorption spectrum is recorded at both room temperature (e.g., 293 K) and a low temperature (e.g., 4 K or 77 K) to resolve the fine structure of the absorption bands.

-

The spectra are recorded as absorbance versus wavelength.

-

-

Data Analysis:

-

The recorded spectra are converted from wavelength to wavenumber (cm⁻¹).

-